1-((4-(二甲氨基)-6-甲基嘧啶-2-基)甲基)-3-(间甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

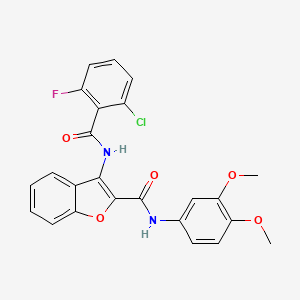

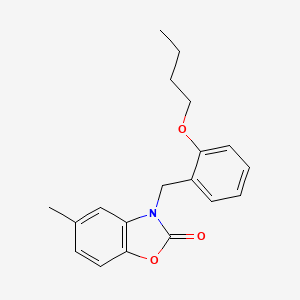

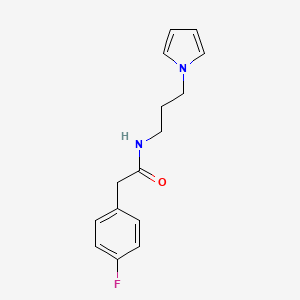

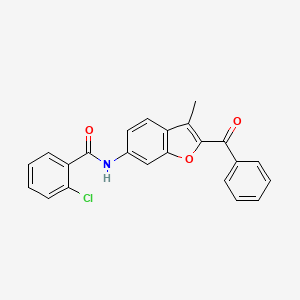

The compound "1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea" is a molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrimidine ring, which is a common motif in many biologically active compounds, and a urea moiety, which is known for its ability to engage in hydrogen bonding and other interactions.

Synthesis Analysis

The synthesis of related urea derivatives has been explored in various studies. For instance, the synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, was achieved with a high yield of 92% through multi-step nucleophilic reactions starting from commercially available 2-chloro-5-nitropyridine . This suggests that the synthesis of the compound could also be approached through similar multi-step reactions, possibly involving nucleophilic substitution and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their behavior and interactions. For example, 6-Methyl-2-butylureidopyrimidone was found to dimerize via four hydrogen bonds in both the solid state and in solution, facilitated by an intramolecular hydrogen bond that preorganizes the molecule for dimerization . This indicates that the compound may also form strong dimeric structures through hydrogen bonding, given its urea and pyrimidine components.

Chemical Reactions Analysis

Urea and its derivatives participate in various chemical reactions. For instance, urea can react with acyloins to form 4-imidazolin-2-ones, and with diacetyl to form methylenebis-imidazolinones . Additionally, reactions with pentane-2,4-dione yield hydroxypyrimidines . These studies suggest that the compound may also undergo similar reactions, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular conformations. A study on 1-(4-Methylpyrimidine-2-yl)-3-(2-nitrobenesulfonyl)urea showed that it adopts different conformations in aqueous and non-polar solvents, which could affect its reactivity and interactions . This implies that the solubility, stability, and reactivity of the compound may vary depending on the solvent and environmental conditions.

科学研究应用

药物设计中的脲衍生物

脲具有独特的氢键合能力,使其成为药物-靶标相互作用中的一个必需的功能基团。它们被掺入小分子中,表现出广泛的生物活性,突出了它们在药物化学中的重要性。脲在调节先导分子的选择性、稳定性、毒性和药代动力学特征方面的多功能性,突出了它们在药物设计中的实用性。这包括调节激酶、蛋白酶和表观遗传酶等生物靶标,证明了脲及其衍生物在治疗剂开发中的关键作用 (Jagtap 等,2017)。

环境和农业应用

脲基化合物,如脲醛,因其缓释肥料特性而受到研究,这对于提高土壤肥力和减少污染至关重要。脲醛被多种微生物降解会影响土壤肥力、温度和湿度,这证明了脲衍生物在可持续农业中的环境意义 (Alexander & Helm,1990)。

能量存储和转化

脲及其衍生物在能量存储技术中的应用,特别是作为氢载体,为其在安全、可持续和长期能源供应方面的潜力提供了展望。脲作为燃料电池的氢载体的特性,加上其丰富性、无毒性、稳定性和作为氨源的可行性,表明了其在能源领域的应用前景 (Rollinson 等,2011)。

生物技术和健康应用

脲及其衍生物还因其在生物技术中的应用而受到探索,包括用于检测和量化尿素浓度的生物传感器。这在医学领域尤为重要,因为人体中异常的尿素水平可能表明各种健康状况。尿素生物传感器的开发代表了尿素衍生物在医疗保健和诊断中的应用迈出的重要一步 (Botewad 等,2021)。

作用机制

属性

IUPAC Name |

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c1-11-6-5-7-13(8-11)19-16(22)17-10-14-18-12(2)9-15(20-14)21(3)4/h5-9H,10H2,1-4H3,(H2,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXGGZQIJUSTPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(m-tolyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

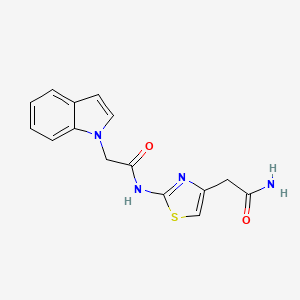

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)